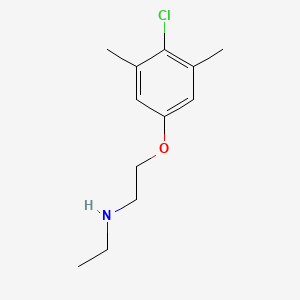
2-(4-Chloro-3,5-dimethylphenoxy)-N-ethyl-1-ethanamine
Descripción general
Descripción
2-(4-Chloro-3,5-dimethylphenoxy)-N-ethyl-1-ethanamine is a useful research compound. Its molecular formula is C12H18ClNO and its molecular weight is 227.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-(4-Chloro-3,5-dimethylphenoxy)-N-ethyl-1-ethanamine is a chemical compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical formula:
- Formula : C₁₂H₁₈ClNO
- CAS Number : 1040685-98-0
It is characterized by a chloro-substituted phenoxy group and an ethylamine moiety, which contribute to its biological activity.
Antitumor Activity
Research indicates that derivatives of compounds similar to this compound exhibit significant antitumor activity. For instance, studies utilizing the sulforhodamine B (SRB) assay on human prostate cancer cells (PC-3) have demonstrated that certain analogs show effective inhibition of cell proliferation at low micromolar concentrations. The mechanism involves the modulation of apoptosis through adrenergic receptor pathways, specifically targeting alpha1D and alpha1B adrenergic receptors .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Clopenphendioxan | PC-3 | 0.5 | Alpha1D/alpha1B antagonist |
| This compound | PC-3 | TBD | TBD |
Neuropharmacological Effects
The compound may also influence neuropharmacological pathways. Analogous compounds have been studied for their effects on neurotransmitter systems, particularly in terms of serotonin and norepinephrine reuptake inhibition. This suggests potential applications in treating mood disorders or anxiety-related conditions .
The biological activity of this compound can be attributed to several mechanisms:
- Adrenergic Receptor Modulation : The compound interacts with alpha adrenergic receptors, influencing cellular signaling pathways related to growth and apoptosis.
- Inhibition of Cell Proliferation : By affecting key signaling pathways involved in cell cycle regulation, it can inhibit tumor growth.
- Neurotransmitter Interaction : Potential modulation of serotonin and norepinephrine levels may contribute to its neuropharmacological effects.
Case Studies
A notable study investigated the effects of various phenoxy derivatives on cancer cell lines. The results indicated that modifications in the phenoxy group significantly alter the compound's affinity for adrenergic receptors and its resultant biological activity. Specifically, compounds with additional methyl groups exhibited enhanced antitumor properties due to improved receptor binding .
Propiedades
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-ethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNO/c1-4-14-5-6-15-11-7-9(2)12(13)10(3)8-11/h7-8,14H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXVBZNQPWRPWCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCOC1=CC(=C(C(=C1)C)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















